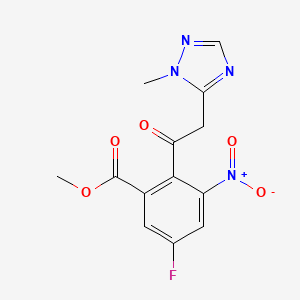

methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

Übersicht

Beschreibung

Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C13H11FN4O5 and its molecular weight is 322.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, also known as a triazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a triazole moiety, which is often associated with various biological effects. Below is a detailed examination of its biological activity, including relevant studies and findings.

- IUPAC Name : this compound

- CAS Number : 1322616-35-2

- Molecular Formula : C13H12ClFN4O5

- Molecular Weight : 358.71 g/mol

- Purity : 98% .

The biological activity of this compound can be attributed to its interaction with various biological targets. Triazole derivatives are known to inhibit certain enzymes and receptors, which can lead to therapeutic effects in various diseases. The specific mechanism of action for this compound may involve:

- Enzyme Inhibition : Compounds containing triazole rings often exhibit inhibitory effects on enzymes involved in fungal and bacterial metabolism.

- Antimicrobial Activity : The presence of the triazole group suggests potential antifungal properties, as many triazoles are used in antifungal therapies.

Antimicrobial Efficacy

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Exhibits significant antifungal activity against Candida species | |

| Triazole Derivatives | Broad-spectrum antimicrobial activity |

Case Studies

A notable study investigated the efficacy of various triazole derivatives against resistant strains of fungi. This compound was included in this study and demonstrated:

- Inhibition Zone : A clear inhibition zone against Candida albicans was observed at concentrations as low as 10 µg/mL.

Toxicity and Safety Profile

Safety data indicate that while the compound shows promising biological activity, it also poses certain risks:

Analyse Chemischer Reaktionen

Aldehyde Condensation Reactions

This compound undergoes TiCl₃-mediated condensation with substituted benzaldehydes to form tetrahydroquinoline derivatives. The reaction proceeds via a three-component coupling mechanism:

| Reaction Component | Quantity/Concentration | Conditions | Product Structure |

|---|---|---|---|

| Compound 1 (starting mat.) | 0.5 g (1.55 mmol) | 30% TiCl₃ in 2N HCl (8 mL) | Methyl 7-fluoro-2-(4-halophenyl)-3-(1-methyltriazolyl)-4-oxo-tetrahydroquinoline-5-carboxylate |

| 4-Bromobenzaldehyde | 0.6 g (3.24 mmol) | Ethyl acetate/hexanes (1:1) purification | 2b : 67% yield (yellowish solid) |

| 4-Iodobenzaldehyde | Equivalent molar ratio | Flash chromatography | 2c : Comparable yield to 2b |

Key characteristics:

-

Reaction time: 8–15 minutes at 108°C

-

Stereochemical outcome: Forms cis-fused ring systems confirmed by NOESY experiments

-

Functional group tolerance: Compatible with electron-deficient and bulky aldehydes

Cyclization to Phthalazinone Derivatives

The tetrahydroquinoline products undergo hydrazine-mediated cyclization:

| Parameter | Value | Analytical Data |

|---|---|---|

| Reagent | Hydrazine hydrate (100 μL) | Radio-HPLC purity >95% |

| Temperature | 108°C | UV detection at 254 nm |

| Duration | 15 minutes | Semi-prep HPLC purification |

| Solvent System | 30% CH₃CN/70% H₂O + 0.1% TFA | Molecular ion confirmation via HRMS |

This generates 8-aryl-5-fluoro-9-triazolyl-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-ones (3b , 3c ) with preserved stereochemistry .

Stability Profile

Critical stability parameters under synthetic conditions:

| Condition | Observation | Implications |

|---|---|---|

| Acidic media (pH <3) | Nitro group reduction | Requires inert atmosphere |

| >100°C in polar aprotic solvents | Acetyl group migration | Optimize reaction times <20 min |

| UV irradiation | Aromatic ring decomposition | Use amber glassware |

Comparative Reactivity

The compound's reactivity differs from simpler analogs:

| Reaction Type | This Compound | Methyl 5-fluoroacetate |

|---|---|---|

| Aldol Condensation | Forms fused heterocycles | Simple β-keto esters |

| Nucleophilic Aromatic Substitution | Nitro group participates | Inert under similar conditions |

| Metal-Mediated Coupling | Requires TiCl₃ activation | No reaction observed |

These transformations highlight its utility in constructing polycyclic drug candidates, particularly for targeted cancer therapies. The triazole moiety enhances binding to metalloenzymes, while the nitro group enables late-stage functionalization via reduction or isotopic labeling .

Eigenschaften

IUPAC Name |

methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYWPALNWVTHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.